2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide
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Overview
Description
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common method involves the reaction of trifluoromethyl ketones with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: 4-dimethylaminopyridine (DMAP), triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE include:
- 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
- 2-[(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl]-3-norbornyl methacrylate
Uniqueness
The uniqueness of N-({[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]CARBAMOYL}AMINO)PYRIDINE-4-CARBOXAMIDE lies in its specific trifluoromethylated structure, which imparts distinct chemical properties such as high stability and reactivity. These properties make it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H12F6N4O2 |
---|---|
Molecular Weight |
358.24 g/mol |
IUPAC Name |
1-(pyridine-4-carbonylamino)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H12F6N4O2/c1-2-10(11(13,14)15,12(16,17)18)20-9(24)22-21-8(23)7-3-5-19-6-4-7/h3-6H,2H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
AEWYXTRBAHKMFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC=NC=C1 |
solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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